Sodium aminomethanesulphinate
Overview
Description
Sodium aminomethanesulphinate is an organosulfur compound with the molecular formula CH4NNaO2S. It is a sodium salt of aminomethanesulphinic acid and is known for its versatile applications in organic synthesis and industrial processes. This compound is particularly valued for its role as a sulfonylating, sulfenylating, and sulfinylating agent.
Preparation Methods
Synthetic Routes and Reaction Conditions: Sodium aminomethanesulphinate can be synthesized through the reaction of aminomethanesulphinic acid with sodium hydroxide. The reaction typically involves dissolving aminomethanesulphinic acid in water, followed by the addition of sodium hydroxide to form the sodium salt. The reaction is carried out under controlled temperature and pH conditions to ensure the complete conversion of the acid to its sodium salt.
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, often involving continuous flow reactors and automated control systems to maintain consistent reaction parameters.
Chemical Reactions Analysis
Types of Reactions: Sodium aminomethanesulphinate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfonic acids.
Reduction: It can be reduced to form thiols.
Substitution: It participates in nucleophilic substitution reactions to form sulfonamides and other derivatives.
Common Reagents and Conditions:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Amines, alcohols, and halides.
Major Products:
Sulfonic acids: Formed through oxidation.
Thiols: Formed through reduction.
Sulfonamides: Formed through substitution reactions with amines.
Scientific Research Applications
Sodium aminomethanesulphinate has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis for the preparation of sulfonamides, sulfones, and other sulfur-containing compounds.
Biology: Employed in biochemical studies to modify proteins and peptides.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of sulfonamide-based drugs.
Industry: Utilized in the production of dyes, agrochemicals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of sodium aminomethanesulphinate involves its ability to act as a nucleophile or electrophile, depending on the reaction conditions. It can donate or accept electrons, facilitating various chemical transformations. The molecular targets and pathways involved include the formation of sulfonyl radicals, which can initiate ring-closing reactions and multicomponent reactions.
Comparison with Similar Compounds
- Sodium methanesulphinate
- Sodium ethanesulphinate
- Sodium benzenesulphinate
Comparison: Sodium aminomethanesulphinate is unique due to its aminomethyl group, which imparts distinct reactivity compared to other sulfinates. For instance, sodium methanesulphinate lacks the amino group, making it less versatile in nucleophilic substitution reactions. Sodium benzenesulphinate, on the other hand, has a benzene ring, which influences its reactivity and applications differently.
Properties
IUPAC Name |
sodium;aminomethanesulfinate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH5NO2S.Na/c2-1-5(3)4;/h1-2H2,(H,3,4);/q;+1/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJOYSONZACYNBD-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(N)S(=O)[O-].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CH4NNaO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70233106 | |
Record name | Sodium aminomethanesulphinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70233106 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
117.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
84195-73-3 | |
Record name | Sodium aminomethanesulphinate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084195733 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Sodium aminomethanesulphinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70233106 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Sodium aminomethanesulphinate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.074.866 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.